![molecular formula C14H14N4O3S B4232447 1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4232447.png)
1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, also known as MTDP, is a compound that has been extensively studied for its potential applications in scientific research. MTDP is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Antiviral Activity
The thiadiazole moiety present in the compound is known for its antiviral properties. Research has indicated that similar sulfonamide derivatives exhibit activity against tobacco mosaic virus (TMV), suggesting potential use in agricultural virology to protect crops from viral pathogens .
Antifungal and Antibacterial Properties
Compounds with a 1,3,4-thiadiazole structure have been reported to possess significant antifungal and antibacterial activities. This makes them valuable in the development of new antimicrobial agents that could be used to treat various fungal and bacterial infections .
Anticonvulsant Effects
The 1,3,4-thiadiazole derivatives are also associated with anticonvulsant effects. This application could be crucial in the pharmaceutical industry for the development of new medications to treat epilepsy and other seizure disorders .
Antitumor Activity
There is evidence that certain 1,3,4-thiadiazole derivatives can inhibit the growth of tumor cells. This suggests that the compound may have applications in cancer research, particularly in the synthesis of chemotherapeutic agents .
Herbicidal Properties
The structural analogs of the compound have shown herbicidal properties, indicating its potential use in the development of new herbicides for agricultural purposes. This could help in controlling weed growth and improving crop yields .
Development of New Ligands for Catalysis
The compound’s structure is conducive to the synthesis of new ligands for catalysis. These ligands can be used in transition metal catalysis, which is a critical process in the synthesis of various organic compounds .
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-11-4-2-10(3-5-11)18-7-9(6-12(18)19)13(20)16-14-17-15-8-22-14/h2-5,8-9H,6-7H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOVVGBKJIPNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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